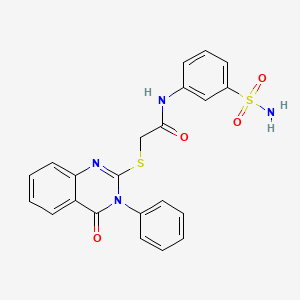
N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
作用機序
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide involves the modulation of specific enzymes and receptors. This compound has been found to bind to certain enzymes, inhibiting their activity and altering the biochemical pathways in which they are involved. Additionally, this compound has been found to bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide has been found to have a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including protein kinases and proteases, which are involved in various biological processes. Additionally, this compound has been found to modulate the activity of specific receptors, including G protein-coupled receptors and ion channels, which play important roles in cellular signaling and communication.
実験室実験の利点と制限
N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide has several advantages for lab experiments. This compound is relatively stable and can be easily synthesized in the lab. Additionally, this compound has been extensively studied, and its mechanism of action and biochemical effects are well-understood. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound can be challenging, and it may not be suitable for certain experimental systems.
将来の方向性
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide. One potential area of investigation is the development of modified versions of this compound that have improved properties, such as increased potency or selectivity. Additionally, researchers could explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological systems.
合成法
The synthesis method for N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with thioamide. This reaction produces a thiazolyl benzothiazole intermediate, which is then reacted with 2-bromoacetyl-1,4-diazepane to form the final product. The synthesis of this compound is challenging, and researchers have explored various modifications to the reaction conditions to improve yields and purity.
科学的研究の応用
N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide has been studied extensively for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors. Researchers have used this compound to investigate the role of these enzymes and receptors in various biological processes, including cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c22-15(19-14-18-12-4-1-2-5-13(12)24-14)20-7-3-8-21(10-9-20)16-17-6-11-23-16/h1-2,4-6,11H,3,7-10H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQGFINLHMKNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=NC3=CC=CC=C3S2)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[3-(2-oxoimidazolidin-1-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B7534507.png)
![1-[1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534513.png)
![N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B7534517.png)
![N-(2-chloro-5-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7534524.png)
![4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol](/img/structure/B7534526.png)
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7534535.png)
![2-(2,3-dihydroindol-1-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534536.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide](/img/structure/B7534552.png)

![N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B7534561.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7534565.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dimethoxyphenyl)-1-phenylpyrazole-4-carboxamide](/img/structure/B7534576.png)